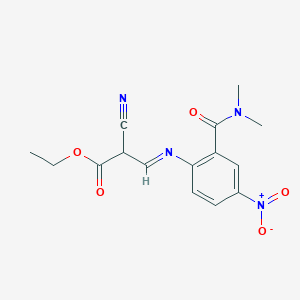

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate

Description

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate is a specialized organic compound characterized by a cyano group, an ester moiety, an imino linker, and a substituted aromatic ring bearing dimethylcarbamoyl and nitro groups. This compound is synthesized in a two-step process from ethyl 2-cyano-3-ethoxypropenoate, as described in , and serves as a key intermediate for preparing heterocyclic compounds such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones . Its structural complexity and electron-withdrawing substituents (e.g., nitro and carbamoyl groups) make it highly reactive in cyclization and condensation reactions, which are critical for synthesizing pharmacologically relevant heterocycles.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-[2-(dimethylcarbamoyl)-4-nitrophenyl]iminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSNHZJCZUORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. For this compound, the reaction typically involves the condensation of an aromatic aldehyde with ethyl cyanoacetate and ammonium acetate . The reaction conditions often include microwave-assisted heating to enhance the reaction rate and yield.

Chemical Reactions Analysis

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H16N4O3

- Molecular Weight : 288.30 g/mol

- CAS Number : 915369-16-3

The compound features a cyano group, which is crucial for its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate exhibit significant anticancer properties. The nitrophenyl group is known to enhance the cytotoxicity of such compounds against cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| Similar Derivative | A549 (Lung Cancer) | 10 |

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as protein kinases. This inhibition can lead to reduced proliferation of cancer cells.

Agrochemical Applications

1. Pesticidal Activity

this compound has been studied for its pesticidal properties. Its efficacy against various pests can be attributed to the presence of the cyano and nitro groups, which enhance its bioactivity.

Materials Science Applications

1. Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance characteristics.

Case Study:

A study demonstrated that incorporating this compound into a polycarbonate matrix resulted in enhanced UV stability and mechanical properties compared to unmodified polycarbonate.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, thereby modulating their activity. For example, its derivatives have been shown to inhibit epidermal growth factor tyrosine kinase, which plays a role in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 2-(2-cyano-2-ethoxycarbonyl ethenyl)amino-3-dimethylaminopropenoate (Compound 3)

Structural Differences :

- Target Compound : Contains a 4-nitrophenyl group with a dimethylcarbamoyl substituent.

- Compound 3: Features a dimethylamino group instead of the nitro and carbamoyl substituents.

Functional Impact :

- The nitro group in the target compound enhances electron-withdrawing effects, accelerating electrophilic substitution reactions compared to Compound 3’s dimethylamino group, which is electron-donating .

- Applications: While both compounds are used to synthesize heterocycles, the target compound’s nitro group may improve regioselectivity in forming pyrimidinone derivatives.

Tobetin Hydrochloride (USAN zz-103)

Structural Differences :

- Target Compound : Aromatic nitro and carbamoyl groups on a phenyl ring.

- Tobetin : Contains a naphthalene ring with a piperidinyl substituent and a methoxyethoxyethoxyethyl ester chain.

Functional Impact :

Propaquizafop (Pesticide)

Structural Differences :

- Target Compound : Nitroaromatic and carbamoyl groups.

- Propaquizafop: Quinoxaline and phenoxypropanoate groups.

Functional Impact :

- Propaquizafop’s quinoxaline moiety and chloro substituent confer herbicidal activity, targeting acetyl-CoA carboxylase in plants .

- The target compound’s nitro group directs reactivity toward heterocycle synthesis rather than pesticidal activity.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The nitro group in the target compound significantly lowers the energy barrier for cyclization compared to Compound 3, as evidenced by its efficiency in forming pyrido[1,2-a]pyrimidin-4-ones .

- Solubility : The dimethylcarbamoyl group improves solubility in polar aprotic solvents (e.g., DMF), enhancing its utility in synthetic chemistry.

- Pharmacological Contrast : Unlike Tobetin, the target compound lacks the structural motifs required for CNS activity, emphasizing its niche as a reagent rather than a drug candidate .

Biological Activity

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate, with the CAS number 915369-16-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group and a nitrophenyl moiety, which are known to contribute to its biological activity. The structure can be represented as follows:

Key Properties:

- Molecular Weight: 332.31 g/mol

- Solubility: Not specified in the available data.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit key enzymes involved in various diseases. For instance, hydrazone derivatives have shown potential as inhibitors of ribonucleotide reductase (RR), an established target in cancer therapy .

- Antiproliferative Activity: The compound's structural similarity to known antiproliferative agents suggests it may exhibit cytotoxic effects against cancer cell lines. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting cellular pathways .

- Antimalarial Effects: Some derivatives have shown promising results against malaria parasites, indicating that this compound might possess similar properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of RR | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Antimalarial | Suppressed growth of Plasmodium species |

Case Studies

-

Anticancer Activity:

A study investigated the effects of similar nitrophenyl derivatives on HepG2 and MCF-7 cell lines, showing significant cytotoxicity with IC50 values of 21.00 μM and 26.10 μM respectively. These findings suggest that this compound may also exhibit comparable activity against these cancer types . -

Antimalarial Efficacy:

Research into hydrazone compounds indicated that certain derivatives effectively inhibited the growth of chloroquine-resistant strains of Plasmodium falciparum. Given the structural similarities, this compound could be evaluated for similar antimalarial potential .

Q & A

Q. Data-Driven Insights :

- Analogous compounds (e.g., ethyl 3-(4-nitrophenyl)-2-hydrazonopropanoate) achieved ~80% yield via similar methods .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

How can X-ray crystallography and computational tools like SHELX resolve structural ambiguities in this compound?

Advanced Research Focus

Methodological Approach :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX for structure refinement, particularly for resolving nitro group orientation and imine bond geometry .

- Mercury software : Visualize intermolecular interactions (e.g., hydrogen bonding between nitro and carbamoyl groups) to validate packing efficiency .

Q. Case Study :

- A structurally similar chromenyl acrylonitrile derivative was resolved using SHELXL, confirming Z/E isomerism via anisotropic displacement parameters .

What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Basic Research Focus

Key Techniques :

Q. Advanced Tip :

- IR spectroscopy : Nitro group stretching (~1520 cm⁻¹) and imine C=N (~1640 cm⁻¹) provide complementary structural evidence .

How can researchers resolve contradictions in bioactivity data across substituted acrylonitrile derivatives?

Advanced Research Focus

Case Analysis :

- Structural variations : Substituted acrylonitriles (e.g., 4i and 4l in ) showed MIC values of 4–6 μM against resistant strains, but activity dropped with bulkier substituents due to steric hindrance .

- Methodological adjustments :

- Use standardized broth microdilution assays (CLSI guidelines) to minimize variability.

- Correlate logP values (calculated via Reaxys) with membrane permeability trends .

Q. Validation :

- Enzyme inhibition assays : Compare IC₅₀ values with docking scores.

- SAR studies : Synthesize analogs with modified nitro/carbamoyl groups to test predicted interactions .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Focus

Challenges :

- Polymorphism : Nitro groups often lead to multiple crystal forms.

- Solvent selection : Polar solvents (e.g., DMSO) may inhibit nucleation.

Q. Solutions :

- Seeding : Introduce microcrystals from analogous compounds .

- Temperature gradients : Slow cooling (0.5°C/hr) from saturated ethanol solution .

How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

Advanced Research Focus

Key Factors :

- Nitro group : Electron-withdrawing effect enhances electrophilic substitution at the para position.

- Carbamoyl group : Moderates reactivity via resonance stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.